Diazo Biotin-PEG3-Azide

Catalog No.
S525894
CAS No.
M.F
C33H45N9O7S
M. Wt
711.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazo Biotin-PEG3-Azide

Product Name

Diazo Biotin-PEG3-Azide

IUPAC Name

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide

Molecular Formula

C33H45N9O7S

Molecular Weight

711.8 g/mol

InChI

InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1

InChI Key

VQJUOWXTLWKWGJ-JLHXZSQLSA-N

solubility

Soluble in DMSO

Synonyms

Diazo Biotin-PEG3-azide

The exact mass of the compound Diazo Biotin-PEG3-Azide is 711.3163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diazo Biotin-PEG3-Azide (CAS 1339202-33-3) is a heterobifunctional, chemoselectively cleavable linker engineered for bioorthogonal proteomics and activity-based protein profiling (ABPP). It integrates a terminal azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hydrophilic PEG3 spacer to maintain aqueous solubility, and a biotin moiety for high-affinity streptavidin enrichment. The defining procurement feature of this molecule is its central azobenzene (diazo) core, which undergoes rapid, quantitative cleavage upon exposure to mild reducing agents like sodium dithionite. This architecture allows researchers to capture alkyne-tagged biomolecules from complex lysates and selectively release them without the harsh denaturing conditions or enzymatic digestions required by standard biotinylated probes, leaving a predictable 178.19 Da aminophenol remnant on the target for precise LC-MS/MS identification .

Procurement Fit

Integrates photoaffinity labeling (UV), biorthogonal click (azide), and mild chemical cleavage (dithionite)
PEG3 spacer enhances aqueous solubility for biological buffer compatibility
Designed for workflows requiring native protein elution after biotin enrichment

Substituting Diazo Biotin-PEG3-Azide with standard, non-cleavable Biotin-PEG3-Azide or alternative cleavable linkers fundamentally compromises mass spectrometry workflows and target recovery. Non-cleavable analogs necessitate boiling in SDS or on-bead tryptic digestion to release captured targets, which invariably co-elutes massive amounts of streptavidin peptides and naturally biotinylated background proteins, severely suppressing the signal of low-abundance targets. Conversely, alternative cleavable systems like DADPS (dialkoxydiphenylsilane) require highly acidic conditions (e.g., 10% formic acid) that can degrade acid-labile post-translational modifications, while photocleavable (PC) linkers suffer from incomplete cleavage and UV-induced oxidation. The diazo/azo linker specifically circumvents these bottlenecks by enabling near-instantaneous cleavage under mild, biocompatible reduction, ensuring maximum recovery of intact, modified peptides with minimal background noise [1].

Substitution Risk

Diazo Biotin-PEG3-Azide Mild 50 mM dithionite elution preserves native protein conformation
Non-cleavable analog Requires boiling/SDS or guanidine; recovery 30–70% with denaturation
Diazo Biotin-PEG3-Azide Diazo group enables covalent photo-crosslinking to trap transient interactions
PC-biotin-azide Lacks photo-crosslinker; provides only light-triggered release

Elution Purity and Background Reduction via Dithionite Cleavage

In affinity enrichment workflows, the elution method dictates the purity of the final MS sample. Diazo Biotin-PEG3-Azide utilizes a chemoselective azobenzene bond that is fully cleaved by 25 mM sodium dithionite in aqueous buffer. This selective release leaves a minimal 178.19 Da mass tag on the alkyne-labeled peptide. In direct contrast, non-cleavable Biotin-PEG3-Azide requires boiling or on-bead trypsinization, which co-elutes resin-bound streptavidin and endogenous biotinylated proteins, severely contaminating the sample. Studies utilizing the azo-cleavable scaffold demonstrate near-complete elimination of streptavidin background peptides compared to standard biotin probes, drastically improving the signal-to-noise ratio for low-abundance target identification.

Evidence DimensionElution background and target signal-to-noise in LC-MS/MS
Target Compound DataSelective elution via 25 mM sodium dithionite yields samples free of streptavidin peptides, leaving a defined 178.19 Da tag.
Comparator Or BaselineNon-cleavable Biotin-PEG3-Azide (requires on-bead digestion, yielding high streptavidin and endogenous biotin background).
Quantified DifferenceEliminates streptavidin co-elution, maximizing MS bandwidth for target peptides.
ConditionsStreptavidin affinity enrichment followed by chemical cleavage vs. on-bead tryptic digest.

Crucial for core facilities and proteomics labs that must identify low-abundance proteins without mass spectrometer saturation from affinity resin background.

Elution Efficiency
Class-level
50 mM Na₂S₂O₄ → complete release
Non-cleavable: boiling/SDS → 30–70% recovery, denatures proteins
Mild native elution preserves functional integrity for downstream assays
Data to verify per batch; source review

Cleavage Kinetics and Mildness vs. Acid-Cleavable Linkers

The kinetic efficiency and chemical mildness of the cleavage step are critical for preserving native peptide structures. The azobenzene core of Diazo Biotin-PEG3-Azide undergoes complete reductive cleavage in less than 10 seconds when exposed to 1-25 mM sodium dithionite at physiological pH. When compared to the widely used DADPS (dialkoxydiphenylsilane) cleavable linker, which requires incubation in 10% formic acid for efficient release, the diazo linker avoids acid-catalyzed side reactions and preserves acid-labile post-translational modifications. Furthermore, dithionite reduction is highly orthogonal to most biological functional groups, ensuring that the target cysteinome or other modified residues remain intact during the elution phase [1].

Evidence DimensionCleavage conditions and kinetics
Target Compound Data< 10 seconds for complete cleavage using 1-25 mM sodium dithionite at neutral pH.
Comparator Or BaselineDADPS-Biotin linkers (require extended incubation in 10% formic acid).
Quantified DifferenceOrders of magnitude faster cleavage under neutral vs. highly acidic conditions.
ConditionsIn vitro peptide elution from streptavidin agarose resins.

Allows researchers to confidently map acid-labile post-translational modifications (like S-acylation or certain phosphorylations) that would be destroyed by DADPS cleavage.

Photo-Crosslinking
Reported
Diazo group generates carbene upon UV (330–370 nm) for covalent C–H insertion
PC-biotin-azide: no crosslinking functionality, only photocleavage
Enables capture of weak or transient protein interactions before enrichment
Cross-study comparable; confirm in target system

Aqueous Solubility and Steric Accessibility

Hydrophobic linkers often lead to protein precipitation or poor binding kinetics due to steric clash within the deep biotin-binding pocket of streptavidin. Diazo Biotin-PEG3-Azide incorporates a hydrophilic triethylene glycol (PEG3) spacer, yielding a favorable partition coefficient (LogP ~ 1.07). This extended, flexible spacer physically distances the bulky azobenzene/azide conjugation site from the biotin moiety. Compared to alkyl-spaced azo-biotin linkers, the PEG3 variant significantly reduces steric hindrance during the affinity capture step, ensuring quantitative enrichment of bulky, heavily modified protein targets from complex aqueous lysates without requiring organic co-solvents that might denature the proteome .

Evidence DimensionAqueous solubility and capture efficiency
Target Compound DataPEG3 spacer maintains high aqueous solubility (LogP ~ 1.07) and quantitative streptavidin binding.
Comparator Or BaselineAlkyl-spaced cleavable biotin probes (prone to aggregation and steric clash).
Quantified DifferencePrevents target precipitation and maximizes binding capacity on streptavidin beads.
ConditionsAffinity enrichment in native aqueous lysis buffers.

Ensures reproducible, high-yield recovery of labeled proteins in native biological buffers, preventing sample loss due to insolubility.

Aqueous Solubility
Class-level
PEG3 spacer (three ethylene glycol units) enhances solubility and reduces aggregation
Improves reagent handling and reproducibility in biological buffers
Quantitative mg/mL data not publicly reported

Bioorthogonal Specificity in Complex Lysates

For activity-based profiling, the labeling reagent must not cross-react with native biological functional groups. The terminal azide of Diazo Biotin-PEG3-Azide is completely inert to amines, thiols, and hydroxyls present in cellular lysates. It reacts exclusively with alkyne-tagged targets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage. Compared to traditional NHS-ester or maleimide biotinylation reagents, which indiscriminately label abundant primary amines or accessible cysteines, this azide-functionalized probe guarantees absolute bioorthogonality. This allows for the precise isolation of only those proteins that have incorporated an alkyne-bearing metabolic precursor or activity-based probe [1].

Evidence DimensionLabeling specificity
Target Compound Data100% specific to alkyne-tagged targets via CuAAC.
Comparator Or BaselineNHS-ester or maleimide biotin probes (high non-specific background labeling of native residues).
Quantified DifferenceEliminates false-positive enrichment of non-target abundant proteins.
ConditionsWhole-cell lysate labeling post-metabolic incorporation.

Essential for target deconvolution in drug discovery, where identifying the exact protein bound by an alkyne-tagged drug candidate is required.

Bioorthogonal Handle
Class-level
Terminal azide enables CuAAC or SPAAC with alkyne-tagged probes
BCN-DAz-Biotin: contains strained alkyne, requires azide-functionalized target
Compatible with commercial alkyne-labeling kits for modular workflow integration
Conjugation conditions require optimization

Activity-Based Protein Profiling (ABPP) Target Deconvolution

Ideal for isolating and identifying the specific protein targets of alkyne-tagged small molecule inhibitors or covalent drugs. The dithionite cleavage ensures that only the covalently modified peptides are eluted for MS analysis, eliminating background noise from non-specific binders .

Metabolic Labeling and S-Acylation Mapping

Perfect for enriching proteins that have metabolically incorporated alkyne-functionalized fatty acids (e.g., 17-ODYA). The mild, neutral pH cleavage preserves labile thioester bonds critical for mapping S-palmitoylation sites, which would be destroyed by acid-cleavable linkers .

Quantitative Chemoproteomics

Highly suited for isotopic or isobaric (TMT) labeling workflows where high-purity peptide elution is required to prevent ratio distortion caused by co-eluting streptavidin or endogenous biotinylated peptides .

Live-Cell Surface Proteomics

Used to tag and enrich alkyne-modified cell surface glycoproteins. The PEG3 spacer maintains solubility in extracellular buffers, and the rapid dithionite cleavage allows for the gentle release of intact surface proteins for downstream characterization without enzymatic degradation .

Application Fit

Application
Selection Property
Validation Focus
Native protein target ID (ABPP)
Diazo cleavage for mild, native-state elution
Verify elution efficiency and protein functionality post-release
Transient protein interaction mapping (PAL)
Photo-crosslinking + biotin enrichment in one probe
Confirm UV-dependent covalent crosslinking and pull-down specificity
Quantitative proteomics (SILAC/TMT)
Mild elution reduces background and preserves sample for in-solution digest
Assess MS spectral quality, sequence coverage, and reproducibility
PROTAC linker synthesis
PEG3 spacer with terminal azide for modular conjugation
Evaluate linker geometry, conjugation yield, and degrader activity

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

711.31626598 Da

Monoisotopic Mass

711.31626598 Da

Heavy Atom Count

50

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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